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molecular formula C8H6BrClO B2655562 5-bromo-6-chloro-2,3-dihydro-1-benzofuran CAS No. 1345120-02-6

5-bromo-6-chloro-2,3-dihydro-1-benzofuran

Cat. No. B2655562
M. Wt: 233.49
InChI Key: OZYJDXKIXMQKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980629B2

Procedure details

In a similar way as described above, 6-chloro-2,3-dihydrobenzofuran (142) was prepared starting from 2-bromo-5-chlorophenol. NBS (155 mg, 0.87 mmol) was added to a solution of 2-bromo-5-chloro-2,3-dihydrobenzo[b]furan (142) (135 mg, 0.87 mmol) in 5 ml ACN. The reaction mixture was stirred 5 h at r.t. The yellow solution was poured into ice-water, extracted with EA. Org. phase was washed with aq. sodium bicarbonate and brine subsequently. After dried over sodium sulfate the org. phase was concentrated to give 204 mg (purity>90%, quantitative yield) title compound as pale yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
155 mg
Type
reactant
Reaction Step Three
Name
2-bromo-5-chloro-2,3-dihydrobenzo[b]furan
Quantity
135 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]2[CH2:6][CH2:7][O:8][C:4]=2[CH:3]=1.[Br:11]C1C=CC(Cl)=CC=1O.C1C(=O)N(Br)C(=O)C1.BrC1OC2C=CC(Cl)=CC=2C1>C(#N)C>[Br:11][C:10]1[C:2]([Cl:1])=[CH:3][C:4]2[O:8][CH2:7][CH2:6][C:5]=2[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(CCO2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Cl)O
Step Three
Name
Quantity
155 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
2-bromo-5-chloro-2,3-dihydrobenzo[b]furan
Quantity
135 mg
Type
reactant
Smiles
BrC1CC2=C(O1)C=CC(=C2)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 5 h at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
WASH
Type
WASH
Details
phase was washed with aq. sodium bicarbonate and brine subsequently
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After dried over sodium sulfate the org
CONCENTRATION
Type
CONCENTRATION
Details
phase was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC2=C(OCC2)C=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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